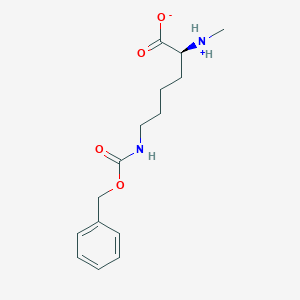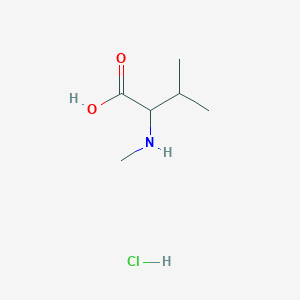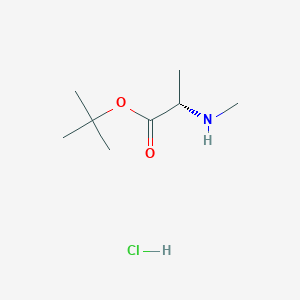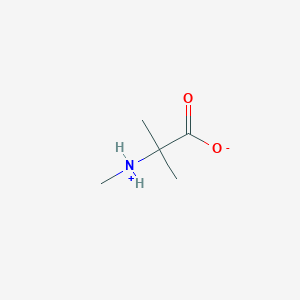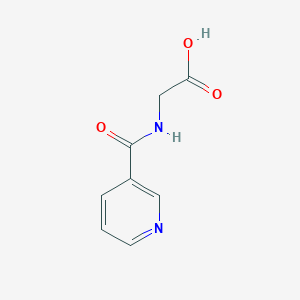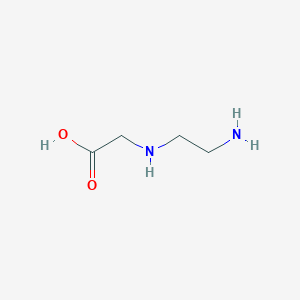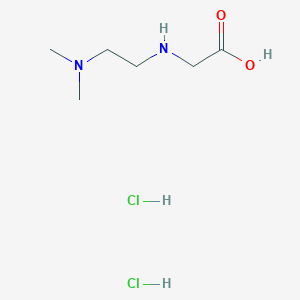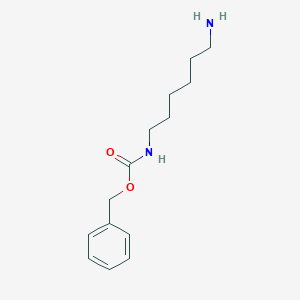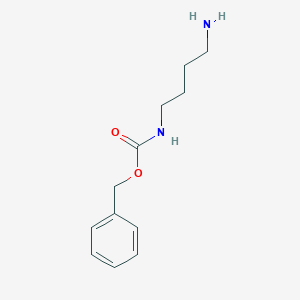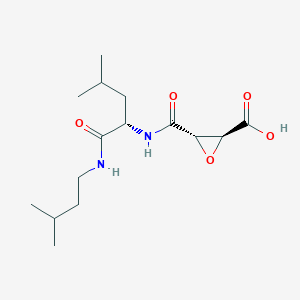
N-(N-(3-羧氧代环氧乙烷-2-羰基)亮氨酰)异戊胺
描述
“N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is a leucine derivative . It is also known as E-64c .
Molecular Structure Analysis
The molecular formula of “N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is C15H26N2O5 . The molecular weight is 314.38 g/mol . The IUPAC name is (2S,3S)-3-[[ (2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid .
科学研究应用
Neuroprotection in Ischemic Brain Injury
E-64c has been studied for its neuroprotective effects in ischemic brain injury. It inhibits calpain, a cysteine protease that contributes to neuronal death following ischemia . By preventing the depletion of microtubule-associated protein 2 (MAP2), E-64c helps in preserving neural structures and functions during and after ischemic events .
Inhibition of Cysteine Proteases
As a potent inhibitor of cysteine proteases, E-64c is used in research to study the role of these enzymes in various biological processes. It acts by forming a thioether bond with the active cysteine in the protease, which can help in understanding the mechanisms of diseases where cysteine proteases are implicated .
Immunomodulation in HIV
E-64c has been shown to inhibit activation-induced programmed cell death and restore defective immune responses in HIV+ donors. This application is significant for therapeutic strategies aimed at enhancing the immune system’s ability to combat HIV infection .
Development of Cathepsin C Inhibitors
Research has utilized E-64c as a lead structure for developing inhibitors of cathepsin C, a protease involved in inflammatory disorders. Optimizing interactions with the S1’-S2’ area of cathepsin C, E-64c derivatives have been designed to treat conditions like COPD by suppressing neutrophil elastase activation .
属性
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSYZJDIQPSDI-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
CAS RN |
76684-89-4 | |
| Record name | Loxistatin acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does E-64-c interact with cysteine proteases?
A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]
Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?
A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]
Q3: Can E-64-c inhibit other types of proteases?
A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.
Q4: What is the molecular formula and weight of E-64-c?
A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.
Q5: Is there any spectroscopic data available for E-64-c?
A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]
Q6: What is known about the stability of E-64-c under various conditions?
A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []
Q7: Does E-64-c have any catalytic properties?
A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.
Q8: How has computational chemistry been used to study E-64-c?
A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.
Q9: What is the impact of structural modifications on the activity of E-64-c?
A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]
Q10: What is the metabolic fate of E-64-c in vivo?
A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []
Q11: How is E-64-c absorbed and distributed in the body?
A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []
Q12: Has E-64-c demonstrated efficacy in any disease models?
A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []
Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?
A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.
Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?
A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.
Q15: Are there any known biomarkers for E-64-c efficacy?
A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.
Q16: What analytical methods are used to characterize and quantify E-64-c?
A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]
Q17: Is there any information available on the environmental impact of E-64-c?
A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.
Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?
A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.
Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?
A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.
Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?
A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




